1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
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Description
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H31F3N4O and its molecular weight is 412.501. The purity is usually 95%.
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Scientific Research Applications
Pyridone Analogues of Tetrahydroisoquinolines
One study focuses on the formation of pyridone analogues of tetrahydroisoquinolines through the condensation of carbonyl compounds, demonstrating the compound's role in synthesizing complex heterocyclic structures potentially useful in drug development (Richards & Hofmann, 1978).
G Protein-Biased Dopaminergics
Another research effort discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the compound's significance in targeting dopamine receptors, which could lead to novel therapeutics for psychiatric disorders (Möller et al., 2017).
CB1 Cannabinoid Receptor Interaction
The molecular interaction of a related antagonist with the CB1 cannabinoid receptor was analyzed, showcasing the structural importance of piperazine derivatives in modulating receptor activity, which could inform the design of new treatments for conditions influenced by this receptor (Shim et al., 2002).
Efficient Synthesis in Organic Chemistry
A study introduced a piperazine-based dicationic Bronsted acidic ionic salt as a highly efficient and reusable catalyst for the synthesis of (thio)barbituric acid derivatives in water, demonstrating the compound's utility in facilitating organic reactions with environmental and practical benefits (Darvishzad et al., 2019).
Synthesis and Receptor Binding Assay
Research on the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and its receptor binding assay highlights the compound's potential as a dopamine D4 receptor ligand, underscoring its relevance in designing drugs targeting the central nervous system (Fang-wei, 2013).
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)17-4-5-20(25-15-17)28-12-10-27(11-13-28)18-6-8-26(9-7-18)16-19-3-1-2-14-29-19/h4-5,15,18-19H,1-3,6-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUBOZMNKVHPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.